molecular formula C22H21N3O3 B11262831 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No.: B11262831
M. Wt: 375.4 g/mol
InChI Key: SWTZLRHAVSFGRP-UHFFFAOYSA-N
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Description

3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure substituted with an oxadiazole ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may lead to partially or fully reduced oxadiazole rings .

Mechanism of Action

The mechanism of action of 3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct electronic properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one

InChI

InChI=1S/C22H21N3O3/c1-3-13-25-14-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-28-22)15-9-11-16(12-10-15)27-4-2/h5-12,14H,3-4,13H2,1-2H3

InChI Key

SWTZLRHAVSFGRP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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